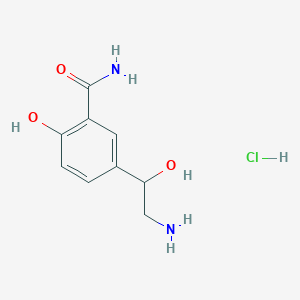
1,1'-Dideoxygossylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dideoxygossylic Acid is a derivative of gossypol, a naturally occurring polyphenolic compound found in cotton plants. This compound has garnered interest due to its potential biological activities, including antiviral and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Dideoxygossylic Acid can be synthesized from gossypol through a series of chemical reactions. The primary method involves the reduction of gossypol to 1,1’-dideoxygossypol, followed by oxidation to form 1,1’-Dideoxygossylic Acid . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and oxidizing agents like potassium permanganate.
Industrial Production Methods
While specific industrial production methods for 1,1’-Dideoxygossylic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dideoxygossylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in organic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Antiviral Activity: Inhibits the replication of viruses such as HIV.
Anticancer Activity: Shows potential in inhibiting the growth of cancer cells.
Medicine
Drug Development: Investigated as a potential therapeutic agent for viral infections and cancer.
Industry
Agriculture: Potential use as a biopesticide due to its natural origin and biological activity.
Mecanismo De Acción
1,1’-Dideoxygossylic Acid exerts its effects through various molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes and proteins . Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Dideoxygossypol: A closely related compound with similar biological activities but different toxicity profiles.
8-Deoxyhemigossypol: Another derivative with antiviral properties but lower cytotoxicity.
8-Deoxyhemigossylic Acid: Similar in structure and function but with distinct pharmacokinetic properties.
Uniqueness
1,1’-Dideoxygossylic Acid stands out due to its potent antiviral and anticancer activities, coupled with a relatively low toxicity profile compared to its analogs . This makes it a promising candidate for further research and development in therapeutic applications.
Propiedades
Número CAS |
168787-83-5 |
|---|---|
Fórmula molecular |
C₃₀H₃₀O₈ |
Peso molecular |
518.55 |
Sinónimos |
6,6’,7,7’-Tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-2,2’-binaphthalene]-8,8’-dicarboxylic Acid, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



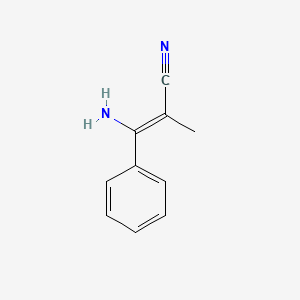
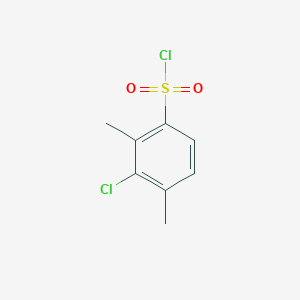
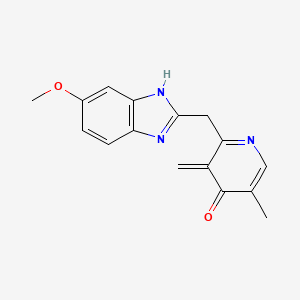
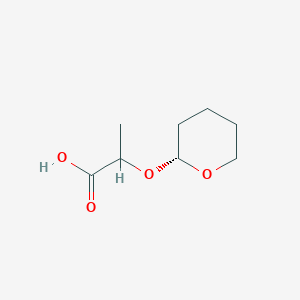
![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)
